Home > Products > Screening Compounds P64224 > [Sar9] Substance P
[Sar9] Substance P - 77128-75-7

[Sar9] Substance P

Catalog Number: EVT-243426
CAS Number: 77128-75-7
Molecular Formula: C64H100N18O13S
Molecular Weight: 1361.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[Sar9] Substance P is a potent and selective neurokinin (NK)-1 receptor agonist.

Substance P

Relevance: Substance P is the parent compound of [Sar9] Substance P, with the latter being a synthetic analog. [Sar9] Substance P is structurally similar to Substance P but incorporates a sarcosine residue in place of the proline residue at position 9. This modification renders [Sar9] Substance P more resistant to enzymatic degradation and enhances its selectivity for the NK1 receptor compared to Substance P, which shows affinity for all three tachykinin receptor subtypes (NK1, NK2, NK3) [, , ].

Neurokinin A

Relevance: Neurokinin A is a structurally related tachykinin to [Sar9] Substance P. While both peptides can induce smooth muscle contraction, they primarily activate different tachykinin receptor subtypes. Neurokinin A predominantly activates the NK2 receptor, whereas [Sar9] Substance P selectively activates the NK1 receptor [, , , ].

[βAla8] Neurokinin A (4–10)

Relevance: [βAla8] Neurokinin A (4–10) is a selective NK2 receptor agonist used in research to investigate the specific roles of NK2 receptors. This selectivity contrasts with [Sar9] Substance P, which is a selective NK1 receptor agonist. Researchers often use these two compounds in conjunction to differentiate between NK1 and NK2 receptor-mediated effects [, , , , ].

Senktide

Relevance: Senktide selectively targets the NK3 receptor subtype, while [Sar9] Substance P selectively activates the NK1 receptor. These compounds have distinct receptor binding profiles, allowing researchers to differentiate between NK1 and NK3 receptor-mediated effects in various tissues and systems [].

[MePhe7] Neurokinin B

Relevance: Like Senktide, [MePhe7] Neurokinin B is a selective NK3 receptor agonist, contrasting with the NK1 receptor selectivity of [Sar9] Substance P. This difference in receptor selectivity makes these compounds valuable tools for dissecting the roles of different tachykinin receptor subtypes in various physiological processes [].

Septide ([pGh6, Pro9]SP(6–11))

Compound Description: Septide is a synthetic analog of Substance P, structurally modified to enhance its selectivity for a putative novel tachykinin receptor subtype, sometimes referred to as the "septide-sensitive" receptor. This receptor is pharmacologically distinct from the classical NK1 receptor, although its exact classification remains under investigation [].

Relevance: Septide exhibits a distinct pharmacological profile compared to [Sar9] Substance P, particularly regarding its interaction with tachykinin receptor antagonists. Studies suggest that certain antagonists, such as RP 67,580, display higher affinity for the septide-sensitive receptor compared to the classical NK1 receptor, which [Sar9] Substance P primarily targets. This difference highlights the potential existence of NK1 receptor subtypes or a novel tachykinin receptor and underscores the complexity of tachykinin signaling [].

Overview

The compound Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Sarin-Leucine-Methionine-NH2 is a peptide that belongs to the tachykinin family, which includes neuropeptides involved in various physiological processes. This specific sequence is a variant of substance P, a neuropeptide that plays critical roles in pain perception, inflammation, and neurogenic functions. The compound is typically synthesized for research purposes to study its biological activities and potential therapeutic applications.

Source

This peptide is derived from the naturally occurring substance P, which was first isolated from the brain and gastrointestinal tract. It has been extensively studied for its role as a neurotransmitter and its involvement in pain pathways. The modifications in the sequence, particularly the incorporation of Sarin (a non-standard amino acid), are designed to enhance stability and receptor binding affinity.

Classification

The compound is classified under:

  • Peptides: Short chains of amino acids linked by peptide bonds.
  • Neuropeptides: Peptides that function as neurotransmitters or neuromodulators.
  • Tachykinins: A family of neuropeptides characterized by their ability to bind to neurokinin receptors.
Synthesis Analysis

Methods

The synthesis of Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Sarin-Leucine-Methionine-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Resin Preparation: A suitable resin (e.g., Merrifield resin) is functionalized to attach the first amino acid.
  2. Coupling Reactions: Each amino acid is activated using coupling reagents (e.g., Dicyclohexylcarbodiimide) and added to the resin-bound peptide.
  3. Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin using acidic conditions (e.g., trifluoroacetic acid).
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular formula for Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-Phenylalanine-Phenylalanine-Sarin-Leucine-Methionine-NH2 is C64H100N18O15SC_{64}H_{100}N_{18}O_{15}S, with a molecular weight of approximately 1393.66 g/mol. The structure features a sequence of amino acids that contribute to its conformation and biological activity.

Data

The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy, which provide insights into its secondary structure, typically indicating helical or turn conformations relevant for receptor binding.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving this peptide include:

  • Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
  • Receptor Binding: The compound interacts with neurokinin receptors, triggering signaling pathways involved in pain and inflammation responses.

Technical Details

Kinetic studies can be performed to evaluate the binding affinity and efficacy of this peptide at various concentrations using radiolabeled ligands or fluorescently tagged versions of substance P.

Mechanism of Action

Process

The mechanism of action involves binding to neurokinin receptors, specifically NK1 receptors. Upon binding, it activates intracellular signaling cascades that result in various physiological effects such as vasodilation and increased vascular permeability.

Data

Studies have shown that modifications in the peptide structure can significantly alter its potency and selectivity towards different receptor subtypes, which can be quantified using dose-response curves obtained from in vitro assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound's stability can vary based on pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.
  • Melting Point: Specific melting point values depend on purity but are generally above room temperature for peptides of this size.

Relevant analyses such as mass spectrometry can confirm purity and structural integrity post-synthesis.

Applications

Scientific Uses

This peptide has several applications in scientific research:

  • Pain Research: Used to study mechanisms of pain transmission and modulation.
  • Inflammation Studies: Investigated for its role in inflammatory responses and potential therapeutic interventions.
  • Drug Development: Serves as a lead compound for designing analogs with enhanced receptor selectivity or reduced side effects.
Molecular and Structural Basis of NK-1 Receptor Interaction

The undecapeptide Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH₂ ([Sar⁹]-Substance P or [Sar⁹]-SP) represents a strategically modified analogue of the endogenous neuropeptide Substance P (SP). SP binds preferentially to the Neurokinin-1 receptor (NK-1R), a member of the G protein-coupled receptor (GPCR) superfamily. NK-1R plays critical roles in pain transmission, inflammation, emesis, and mood regulation, making its ligands significant targets for therapeutic development. Understanding the interaction between [Sar⁹]-SP and NK-1R requires detailed analysis of conformational dynamics, specific residue substitutions, and comparative pharmacology.

Conformational Dynamics of the C-Terminal Domain in Receptor Binding

The C-terminal pentapeptide sequence Phe-X-Gly-Leu-Met-NH₂ (where X is Phe or Tyr) is a defining characteristic of tachykinins and constitutes the core pharmacophore for binding to neurokinin receptors. For Substance P and its analogues binding to NK-1R, this region is paramount. Research demonstrates that the C-terminal segment must adopt a specific extended conformation closely resembling a polyproline II (PPII) helix to achieve high-affinity binding to the NK-1 receptor [1] [4]. This structural motif is characterized by left-handed helicity, three residues per turn, and the absence of intra-chain hydrogen bonding, promoting flexibility and accessibility for receptor interactions.

  • Glycine 9 as a Conformational Hinge: Position 9 (Gly in native SP) is particularly crucial within this C-terminal motif. Gly⁹ acts as a flexible hinge point due to its lack of a side chain, enabling the peptide backbone to adopt the precise torsion angles (φ, ψ) required for the PPII conformation. This flexibility allows the optimal spatial positioning of the hydrophobic residues Phe⁸, Leu¹⁰, and Met¹¹, along with the backbone carbonyl groups, for interactions with distinct binding pockets within the NK-1R ligand-binding domain [1] [4].
  • Receptor Binding Sites: NK-1R exhibits heterogeneity in its ligand-binding sites. Approximately 80-85% of the receptor population constitutes the NK-1M ("majority") site, characterized by its interaction with native SP. The remaining 15-20% represents the NK-1m ("minority" or "septide-sensitive") site, displaying distinct ligand selectivity [4]. The ability of SP and its analogues to induce conformational changes leading to receptor activation (internalization via clathrin-dependent mechanisms and subsequent G-protein coupling) is intimately linked to the peptide adopting the bioactive PPII structure at its C-terminus upon binding [4].
  • Conformational Constraint Studies: Investigations using proline or proline-amino acid chimeras substituted at positions 9, 10, and/or 11 of SP revealed that constraining the backbone torsion angles (φ, ψ) and side chain conformations (χ) significantly impacts affinity. While some constraint can be accommodated, excessive rigidity, especially around Gly⁹, disrupts the subtle conformational adjustments needed for high-affinity binding, particularly to the NK-1M site. This underscores the essential role of backbone flexibility around Gly⁹ in positioning key side chains within the receptor binding pockets [1].

Table 1: Key Conformational Features of the SP C-Terminus for NK-1R Binding

FeatureSignificance for NK-1R BindingExperimental Evidence
Polyproline II (PPII) HelixRequired high-affinity bioactive conformation of the C-terminal pentapeptide (Phe⁷/⁸-X-Gly⁹-Leu¹⁰-Met¹¹-NH₂).Affinity loss upon excessive backbone constraint; structural modeling [1] [4].
Gly⁹ FlexibilityActs as a conformational hinge; allows adoption of precise (φ, ψ) angles for PPII and optimal side chain positioning.Significant affinity reduction upon substitution with rigid residues (e.g., Pro); studies with constrained chimeras [1].
Hydrophobic Side Chains (Phe⁸, Leu¹⁰, Met¹¹)Interact with hydrophobic pockets within the NK-1R binding cleft.Structure-activity relationship (SAR) studies showing critical role of these residues [4].
NK-1M vs. NK-1m SitesDifferential sensitivity to peptide conformation; NK-1M site requires Gly⁹ flexibility for high affinity.Partial additivity of constraints affecting NK-1M more than NK-1m binding [1].

Role of Sarcosine (Sar) Substitution in Position 9 on Backbone Flexibility

[Sar⁹]-Substance P, where the glycine residue at position 9 is replaced by sarcosine (N-methylglycine), represents a critical modification designed to probe and modulate the conformational flexibility essential for NK-1R interaction. Sarcosine possesses a unique structural feature: its peptide nitrogen atom is methylated (-N(CH₃)-).

  • Modulating Backbone Torsion (φ) Angle: The addition of the N-methyl group in sarcosine introduces a significant steric constraint compared to glycine. While glycine allows the widest possible range of φ and ψ angles due to its lack of a side chain, the methyl group on Sar's nitrogen restricts the permissible φ angles. This constraint arises because the methyl group clashes with the carbonyl oxygen of the preceding residue (Phe⁸ in SP) in certain conformations. Crucially, however, the PPII helix conformation falls within the sterically allowed range for Sar [6].
  • Impact on Flexibility and H-Bonding: The N-methylation reduces the conformational flexibility compared to Gly. It also eliminates the hydrogen-bonding donor capability (N-H) at that position within the peptide backbone. This loss can alter the hydrogen-bonding pattern the peptide might form with the receptor compared to native SP [6].
  • Pharmacological Consequence - Agonist Activity: Despite these alterations, [Sar⁹]-SP functions as a potent and selective agonist at the NK-1 receptor [6]. This demonstrates that the conformational space accessible to Sar⁹, while more restricted than Gly⁹, still includes the bioactive PPII conformation required for receptor activation. The N-methyl group might also introduce favorable hydrophobic interactions or reduce susceptibility to proteases. Studies indicate it interacts potently with both NK-1R binding sites (NK-1M and NK-1m), although its precise binding kinetics may differ subtly from native SP due to the altered flexibility and H-bonding profile [4] [6].
  • Biophysical Properties: The molecular formula of [Sar⁹]-SP is C₆₄H₁₀₀N₁₈O₁₃S, with a molecular weight of 1361.66 g/mol [6]. It typically displays high purity (>97% by HPLC) and is supplied as a white to off-white solid, soluble in DMSO, reflecting its peptide nature and hydrophobic C-terminus [6].

Table 2: Structural and Functional Impact of Sarcosine (Sar) Substitution at Position 9

PropertyGlycine⁹ (Native SP)Sarcosine⁹ ([Sar⁹]-SP)Functional Consequence
Chemical Structure-H (Side chain)-CH₃ (N-methyl group)Introduces steric bulk and hydrophobicity at the backbone nitrogen.
Backbone Flexibility (φ Angle)Very high (unrestricted by side chain).Moderately restricted (N-methyl group sterically limits φ angles).Allows access to PPII but may restrict other conformations accessible to Gly.
H-Bonding CapacityCan donate (N-H) and accept (C=O) H-bonds.Can only accept (C=O) H-bonds; Lacks N-H donor.Alters potential H-bonding network with receptor compared to SP.
Biological ActivityFull agonist at NK-1R.Potent and selective NK-1R agonist.Sar⁹ constraint compatible with bioactive conformation; may enhance metabolic stability.
Molecular Weight1347.63 g/mol (C₆₂H₉₈N₁₈O₁₄S) [2]1361.66 g/mol (C₆₄H₁₀₀N₁₈O₁₃S) [6]+14 Da due to addition of CH₂ group from N-methylation.
Typical PurityVaries (synthetic)≥97% (HPLC) [6]High purity achievable via solid-phase peptide synthesis.

Comparative Analysis with Proline-Substituted Analogues (e.g., [Pro⁹]-Substance P)

Substituting position 9 with residues imposing different degrees of constraint provides profound insights into the structural requirements of NK-1R binding and activation. Comparing [Sar⁹]-SP with [Pro⁹]-Substance P and other related analogues highlights the nuanced role of position 9.

  • [Pro⁹]-Substance P:
  • Structural Constraint: Proline possesses an exceptionally rigid cyclic side chain that locks its φ angle near -60° (± 20°) and severely restricts the ψ angle. This extreme rigidity is fundamentally different from the flexibility of Gly or the moderate constraint of Sar.
  • Impact on Binding and Activity: Proline substitution often leads to a significant reduction in affinity for the NK-1M site compared to native SP or [Sar⁹]-SP [1] [4]. The extreme rigidity of Pro⁹ prevents the peptide backbone from adopting the subtle conformational adjustments required for optimal interaction with the NK-1M binding pocket, particularly the hinge-like flexibility crucial for positioning the C-terminal residues. However, [Pro⁹]-SP may retain some affinity for the NK-1m site, which appears less sensitive to conformational rigidity at position 9 [1] [4]. Its intrinsic activity (efficacy) at the receptor, if binding occurs, is often reduced compared to SP or [Sar⁹]-SP.

  • Dual-Functioning Analogues (e.g., Bapa0[Pro⁹,(pBzl)Hcy(O₂)¹¹]SP):

  • Studies involving analogues combining Pro⁹ with other modifications (e.g., C-terminal substitutions) have revealed complex behaviors. Some exhibit dual functionality, acting as antagonists at the NK-1M site while simultaneously acting as agonists at the NK-1m site [4]. This highlights that different conformational constraints can selectively engage distinct receptor populations or signaling pathways. The rigid Pro⁹ substitution is a key contributor to this antagonistic profile at the NK-1M site by preventing the agonist-competent conformation.

  • Synergistic Modifications (e.g., [MePhe⁸, Sar⁹]-SP):

  • Further modifications alongside Sar⁹ have been explored. For instance, [N-Me-Phe⁸, Sar⁹]-SP (Arg-Pro-Lys-Pro-Gln-Gln-Phe-(NMe)Phe-Sar-Leu-Met-NH₂, MW = 1375.68 g/mol) incorporates N-methylation at both position 8 (Phe) and position 9 (Sar) [5]. This double N-methylation aims to:
  • Further restrict backbone flexibility in the critical Phe⁸-Gly⁹ (now Phe⁸-Sar⁹) region.
  • Enhance proteolytic resistance by eliminating H-bond donors.
  • Potentially modulate receptor interaction specificity or signaling profile. While detailed comparative pharmacology with [Sar⁹]-SP for this specific analogue within the provided search results is limited, its existence underscores the strategy of combining Sar⁹ with other modifications to fine-tune receptor interaction.
  • Septide ([pGlu⁶,Pro⁹]SP(6-11)):
  • This hexapeptide (pGlu-Phe-Phe-Pro-Leu-Met-NH₂) is a potent NK-1R agonist but binds predominantly to the NK-1m ("septide-sensitive") site [4]. Its activity profile contrasts with SP and [Sar⁹]-SP, which interact potently with both sites. The Pro⁹ substitution in septide contributes to its selectivity for the NK-1m site over the NK-1M site. This further illustrates how residue choice at position 9 (Pro vs. Sar vs. Gly) significantly influences receptor subtype selectivity and potentially downstream signaling outcomes.

Table 3: Comparative Pharmacology of Position 9 Modified Substance P Analogues at NK-1R

AnalogueResidue at Position 9Key Structural FeaturesNK-1M Affinity/ActivityNK-1m Affinity/ActivityOverall Activity Profile
Substance P (SP)Glycine (Gly)Maximum flexibility; H-bond donor.High affinity; Full agonist.High affinity; Full agonist.Full agonist at both sites.
[Sar⁹]-Substance PSarcosine (Sar, N-methylglycine)Moderate φ constraint; No H-bond donor; Added hydrophobicity.High affinity; Full agonist [6].High affinity; Full agonist.Potent and selective NK-1R full agonist.
[Pro⁹]-Substance PProline (Pro)Severe φ/ψ constraint; Cyclic structure.Significantly reduced affinity; Often antagonist/weak agonist [1] [4].Moderate affinity; Retains some agonist activity [1] [4].Reduced efficacy agonist or antagonist; Altered site selectivity.
Bapa0[Pro⁹,(pBzl)Hcy(O₂)¹¹]SPProline (Pro)Pro⁹ + modified Met¹¹.Antagonist [4].Agonist [4].Dual functionality: NK-1M antagonist / NK-1m agonist.
[MePhe⁸, Sar⁹]-SPSarcosine (Sar)Sar⁹ + N-methyl-Phe⁸; Enhanced constraint/stability.Data limited in results; Expected NK-1 agonist.Data limited in results; Expected NK-1 agonist.Designed NK-1 agonist with potentially enhanced stability.
Septide ([pGlu⁶,Pro⁹]SP(6-11))Proline (Pro)Pro⁹ + N-terminal pGlu; Truncated analogue.Low affinity.High affinity; Full agonist [4].Selective NK-1m site full agonist.

Properties

CAS Number

77128-75-7

Product Name

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met-NH2

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C64H100N18O13S

Molecular Weight

1361.7 g/mol

InChI

InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)

InChI Key

CMARLNZAQITWSL-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.